molecular formula C14H21NO3 B12879216 Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate CAS No. 51806-19-0

Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate

Cat. No.: B12879216
CAS No.: 51806-19-0
M. Wt: 251.32 g/mol
InChI Key: FGWVUXSLXKGBBW-UHFFFAOYSA-N
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Description

Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,1-b][1,3]oxazine core, followed by the introduction of the ethyl ester group at the 8-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: Its unique properties may be exploited in the development of advanced materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate: shares similarities with other fused heterocyclic compounds, such as:

Uniqueness

What sets this compound apart is its specific structural arrangement, which imparts unique chemical and physical properties

Properties

CAS No.

51806-19-0

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 2,4,4,7-tetramethyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazine-8-carboxylate

InChI

InChI=1S/C14H21NO3/c1-6-17-13(16)11-9(2)8-15-12(11)18-10(3)7-14(15,4)5/h8,10H,6-7H2,1-5H3

InChI Key

FGWVUXSLXKGBBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C=C1C)C(CC(O2)C)(C)C

Origin of Product

United States

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